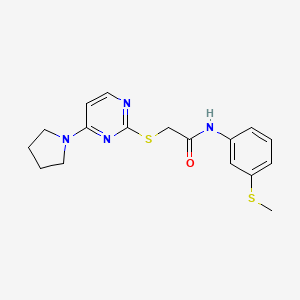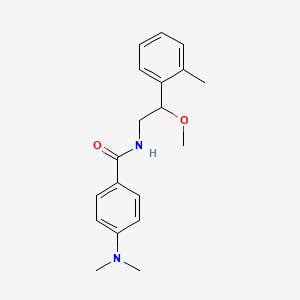
N'-(4-chlorobenzoyl)-2-methylsulfanylpyridine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-(4-chlorobenzoyl)-2-methylsulfanylpyridine-3-carbohydrazide” is a complex organic compound. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a carbohydrazide group (a functional group consisting of a carbonyl group (C=O) attached to two hydrazine groups), and a 4-chlorobenzoyl group (a benzene ring with a chlorine atom at the 4th position and a carbonyl group attached). The “2-methylsulfanyl” part suggests the presence of a sulfur atom bonded to a methyl group (CH3) at the 2nd position of the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. Unfortunately, without specific data or a known synthesis method, it’s challenging to predict the exact molecular structure .
Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure and the nature of its functional groups. For instance, the pyridine ring might undergo electrophilic substitution reactions, while the carbohydrazide group could participate in condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and the nature of its functional groups .
Applications De Recherche Scientifique
Synthesis and Structure Analysis
- Synthesis and Characterization : A study involved synthesizing and characterizing a compound through various techniques such as FT-IR, NMR, ESI-MS, and X-ray diffraction. This process allows for the understanding of molecular structures and their properties (Karrouchi et al., 2020).
Biological Evaluation
- Antidiabetic and Antioxidant Activities : The same compound was evaluated for in vitro antidiabetic and antioxidant activities, revealing potential therapeutic applications (Karrouchi et al., 2020).
- Antimycobacterial Activity : Another study focused on the in vitro evaluation of carbohydrazides for antimycobacterial activity against Mycobacterium tuberculosis, showing promise as potential antituberculosis agents (Herzigová et al., 2009).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N'-(4-chlorobenzoyl)-2-methylsulfanylpyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c1-21-14-11(3-2-8-16-14)13(20)18-17-12(19)9-4-6-10(15)7-5-9/h2-8H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHXWNATZDSSCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

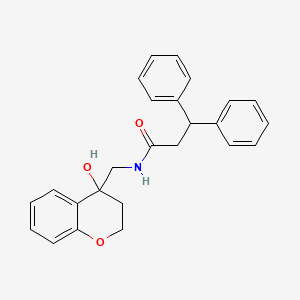
![Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride](/img/structure/B2817526.png)
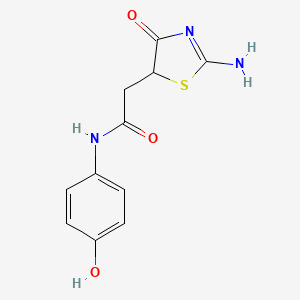
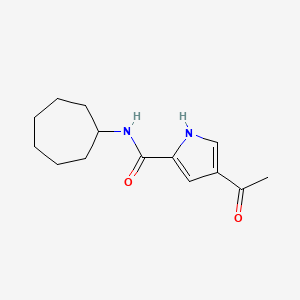
![methyl [(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2817529.png)
![2-ethyl-1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole](/img/structure/B2817530.png)
![2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2817531.png)
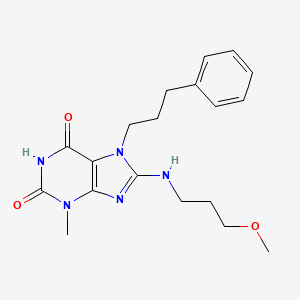
![N-ethyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(o-tolyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2817535.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2817542.png)
